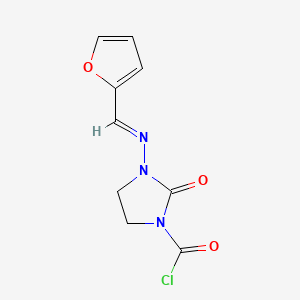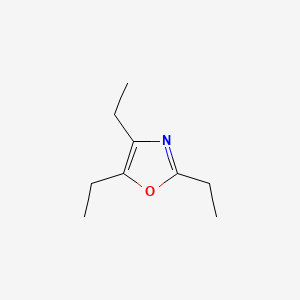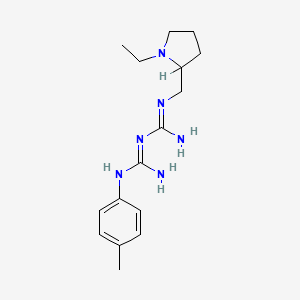
1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide is a synthetic organic compound that belongs to the class of biguanides. Biguanides are known for their diverse applications, particularly in medicinal chemistry. This compound is characterized by the presence of a pyrrolidine ring, a tolyl group, and a biguanide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide typically involves the following steps:
Formation of the Pyrrolidine Intermediate: The starting material, 1-ethyl-2-pyrrolidine, is synthesized through the alkylation of pyrrolidine with ethyl bromide under basic conditions.
Biguanide Formation: The pyrrolidine intermediate is then reacted with p-tolyl isocyanate to form the corresponding urea derivative.
Final Coupling: The urea derivative is treated with a biguanide reagent, such as dicyandiamide, under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the biguanide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Metformin: A well-known biguanide used in the treatment of type 2 diabetes.
Phenformin: Another biguanide with similar therapeutic applications but withdrawn due to safety concerns.
Uniqueness
1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the tolyl group, which may confer distinct biological activities and chemical properties compared to other biguanides.
特性
CAS番号 |
83846-72-4 |
|---|---|
分子式 |
C16H26N6 |
分子量 |
302.42 g/mol |
IUPAC名 |
(1E)-1-[amino-(4-methylanilino)methylidene]-2-[(1-ethylpyrrolidin-2-yl)methyl]guanidine |
InChI |
InChI=1S/C16H26N6/c1-3-22-10-4-5-14(22)11-19-15(17)21-16(18)20-13-8-6-12(2)7-9-13/h6-9,14H,3-5,10-11H2,1-2H3,(H5,17,18,19,20,21) |
InChIキー |
OWAANMSIPJPLRQ-UHFFFAOYSA-N |
異性体SMILES |
CCN1CCCC1CN=C(N)/N=C(\N)/NC2=CC=C(C=C2)C |
正規SMILES |
CCN1CCCC1CN=C(N)N=C(N)NC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt](/img/structure/B12684080.png)
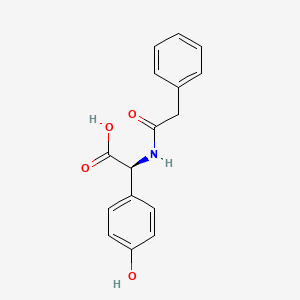
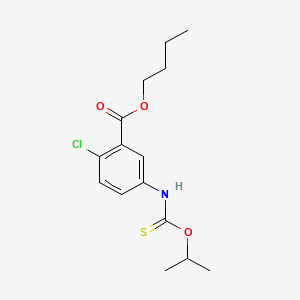
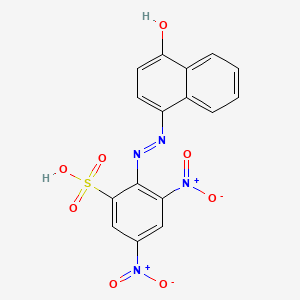



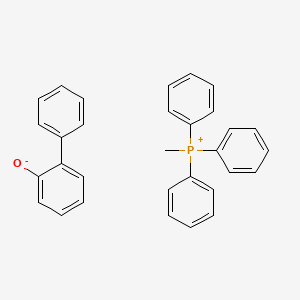

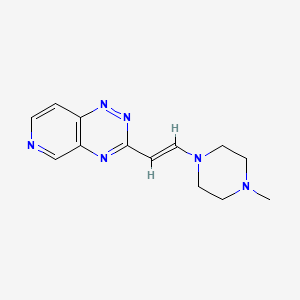
![3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide](/img/structure/B12684132.png)
